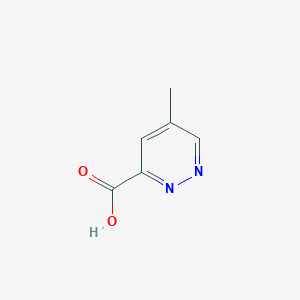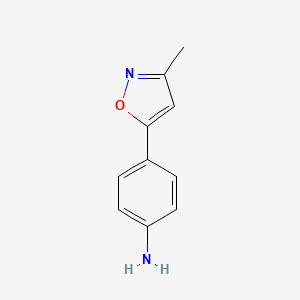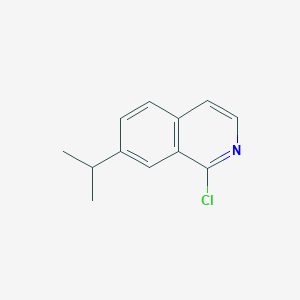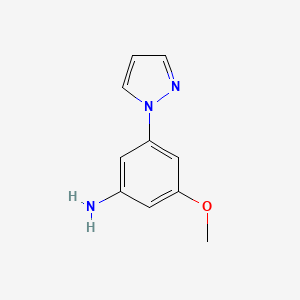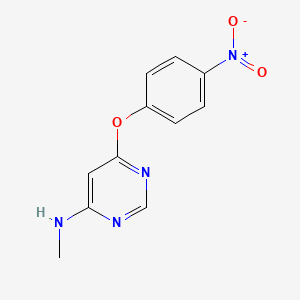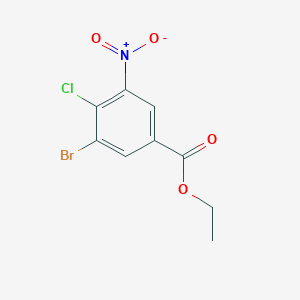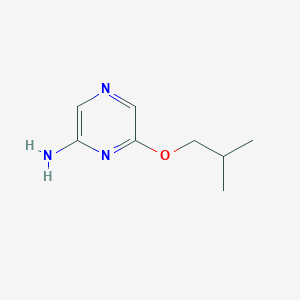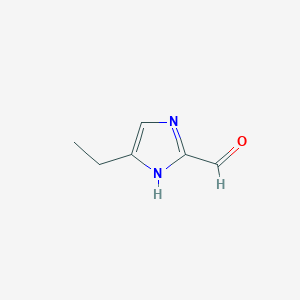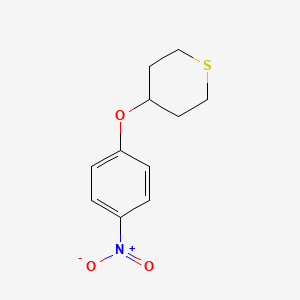
4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran
Overview
Description
4-(4-Nitrophenoxy)tetrahydro-2h-thiopyran, commonly known as NPT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. NPT is a sulfur-containing compound that belongs to the class of thiopyran derivatives. It is synthesized through a multistep process that involves the reaction of various reagents to produce a highly pure form of NPT.
Scientific Research Applications
Efficient Syntheses and Stereoselectivity
- Research conducted by Mizojiri et al. (2017) demonstrated efficient and stereoselective syntheses of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives, including compounds related to 4-(4-Nitrophenoxy)tetrahydro-2H-thiopyran. Their study revealed that using Oxone in an oxidation reaction of certain carbamates afforded trans sulfoxide with high efficiency and selectivity, important for pharmaceutical synthesis (Mizojiri et al., 2017).
Analytical Chemistry and Quantitation
- Almási et al. (2006) developed an ion-pair HPLC method for the simultaneous quantitation of 4-nitrophenol and its derivatives, demonstrating the compound's utility as a model substrate in understanding drug metabolism and the effects of physiological conditions (Almási et al., 2006).
Environmental Impact and Degradation
- Research by Haghighi Podeh et al. (1995) studied the toxic effects of nitrophenols, including 4-nitrophenol, on anaerobic systems. This research is pivotal for understanding the environmental impact of such compounds, particularly their role in manufacturing explosives, pharmaceuticals, and other industrial products (Haghighi Podeh et al., 1995).
Gene Clusters in Bacteria for Degradation
- Kitagawa et al. (2004) identified and characterized a novel 4-NP degradation gene cluster in a Gram-positive bacterium. This research is crucial for understanding biological methods of degrading environmental contaminants like 4-nitrophenol (Kitagawa et al., 2004).
Application in Nanotechnology
- A study by Gupta et al. (2014) showcased the use of Fe@Au bimetallic nanoparticles involved graphene oxide as a catalyst in the reduction of nitrophenol compounds. This demonstrates the compound's role in advancing nanotechnology and material science (Gupta et al., 2014).
Electrochemical Detection and Photocatalysis
- Chakraborty et al. (2021) reported on the synthesis of Ag2O-ZnO composite nanocones for the electrochemical detection of 4-nitrophenol, highlighting its importance in environmental monitoring and pollution control (Chakraborty et al., 2021).
Mechanism of Action
- Ła ̨czkowski, K. Z., et al. (2016). Synthesis, antimicrobial and anticonvulsant screening of small library of tetrahydro-2H-thiopyran-4-yl based thiazoles and selenazoles. J Enzyme Inhib Med Chem, 31(S2), 24–39
- Novel diastereoselective methodologies were developed and generalized from diarylideneacetones and 2,6-diaryl-4 H-tetrahydro-thiopyran-4-ones to allow the introduction of a wide substitution profile and to prepare the related S-oxides. Molecules, 29(7), 1620
- Tetrahydro-4H-thiopyran-4-ones 1 and 2 are most commonly synthesized from 3,3’-thiodipropanoates 3 by intramolecular Dieckmann condensation. Chemistry of Heterocyclic Compounds, 55(6), 561–566
: Read the full article : Read the full article : Read the full article
properties
IUPAC Name |
4-(4-nitrophenoxy)thiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c13-12(14)9-1-3-10(4-2-9)15-11-5-7-16-8-6-11/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRKFZWRGDJVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



